molecular formula C16H19BrN2O3S2 B2517154 3-Bromo-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448027-87-9

3-Bromo-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2517154
CAS No.: 1448027-87-9
M. Wt: 431.36
InChI Key: HANXDPNCBWPAKL-UHFFFAOYSA-N
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Description

3-Bromo-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine (CAS 1448027-87-9) is a sophisticated chemical building block with a molecular formula of C16H19BrN2O3S2 and a molecular weight of 431.36 . This compound integrates several privileged pharmacophores, including a piperidine ring, a sulfonamide linker, and brominated thiophene and pyridine heterocycles, making it a valuable intermediate for medicinal chemistry and drug discovery research . The structural motifs present in this compound are commonly found in molecules investigated for a range of biological activities. Piperidine and sulfonamide functionalities are frequently implicated in preclinical research for metabolic disorders and inflammation . The bromine atom on the pyridine ring offers a versatile synthetic handle for further functionalization via cross-coupling reactions, allowing researchers to generate a diverse library of analogues for structure-activity relationship (SAR) studies . This compound is intended for use in research applications such as the synthesis of novel therapeutic candidates and as a standard in analytical profiling. It is supplied with a guaranteed purity of 95%+ . Handling Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-2-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O3S2/c1-2-13-5-6-15(23-13)24(20,21)19-10-7-12(8-11-19)22-16-14(17)4-3-9-18-16/h3-6,9,12H,2,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANXDPNCBWPAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specialized catalysts and reaction conditions tailored to large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

The compound 3-Bromo-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its scientific research applications, highlighting its synthesis, biological activity, and potential therapeutic uses.

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate due to its structural features that may interact with various biological targets.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, studies have shown that derivatives of pyridine and piperidine have been effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

The sulfonamide group present in the compound is known for its antibacterial properties. Compounds with similar structures have been tested against a range of bacterial strains, demonstrating efficacy in inhibiting growth and biofilm formation .

Neurological Research

Given the piperidine component, there is interest in the potential neuropharmacological effects of this compound. Research has focused on its ability to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders such as depression or anxiety .

Targeted Drug Delivery

The unique structure allows for the possibility of designing targeted drug delivery systems. The compound could be conjugated with nanoparticles or other carriers to enhance delivery to specific tissues or cells, particularly in cancer therapy .

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of pyridine derivatives including this compound. They evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another investigation involved testing the antimicrobial activity of sulfonamide-containing compounds against multi-drug resistant bacterial strains. The study revealed that compounds similar to this compound showed significant inhibition of bacterial growth, highlighting their potential as new antibiotics .

Mechanism of Action

The mechanism of action of 3-Bromo-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Core Structural Variations

a. Pyridine vs. Benzamide Derivatives

  • Target Compound : Bromopyridine core with sulfonated piperidine-ethylthiophene.
  • Analog () : Compounds 8a–8c and 14a–14d feature benzamide or urea backbones instead of pyridine. For example, 14d contains a 4-fluorophenylsulfonyl-piperidinyloxy group attached to a phenylurea scaffold. These analogs exhibit lower yields (35.2–65.2%) compared to pyridine-based derivatives in (86–87%), possibly due to steric hindrance or instability of benzamide intermediates .

b. Halogen Substitution

  • Target Compound : Bromine at pyridine position 3.
  • Analog () : Compound 6n incorporates chlorine at the pyridine position, resulting in higher melting points (108–114°C) compared to bromine-containing derivatives. Bromine’s larger atomic radius may reduce crystallinity, affecting solubility .

Substituent Effects

a. Sulfonyl Group Variations

Compound Sulfonyl Group Yield Melting Point Molecular Weight
Target Compound 5-Ethylthiophen-2-yl N/A N/A ~425 (estimated)
14d () 4-Fluorophenyl 55.2% N/A ~450
6m () 3-Trifluoromethylphenyl 86% 108°C ~550
6o () 4-Methoxyphenyl 86% 114°C ~530
  • Key Trends: Electron-withdrawing groups (e.g., CF3 in 6m) correlate with higher melting points due to enhanced dipole interactions.

b. Piperidinyloxy Linkers

  • Target Compound : Piperidin-4-yloxy group bridges pyridine and sulfonyl-ethylthiophene.
  • Analog () : 5-Bromo-2-(1-methylpiperidin-4-yloxy)pyrimidine (MW 272.14) lacks the sulfonyl-thiophene moiety, resulting in simpler synthesis and lower molecular weight. The methyl group may enhance metabolic stability compared to ethylthiophene .

Physicochemical and Spectroscopic Properties

  • 1H-NMR Shifts :
    • Piperidinyloxy protons in the target compound are expected near δ 3.5–4.0 ppm, similar to 6m–6o (δ 3.7–4.2 ppm) .
    • Ethylthiophene protons may resonate at δ 1.2–1.4 ppm (CH3) and δ 2.5–2.7 ppm (CH2), distinct from fluorophenyl analogs in 14d (δ 7.0–7.5 ppm) .
  • Melting Points : Sulfonyl-aryl analogs (: 108–114°C) typically exhibit higher melting points than alkyl-sulfonyl derivatives due to π-π stacking .

Biological Activity

3-Bromo-2-((1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18BrN3O2S\text{C}_{15}\text{H}_{18}\text{BrN}_3\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperidine moiety is known to influence the binding affinity to neurotransmitter receptors, while the pyridine ring contributes to the compound's overall stability and solubility. The sulfonyl group enhances the compound's reactivity and may facilitate interactions with specific enzymes or receptors.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives containing the pyridine ring demonstrate significant antibacterial properties against Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups like bromine enhances antimicrobial potency by improving drug-receptor interactions .
  • Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation. The sulfonamide group in particular is known for its role in anticancer drug design, potentially affecting cell signaling pathways involved in tumor growth .
  • Neuropharmacological Effects : Compounds with piperidine structures are often studied for their effects on the central nervous system. This compound may exhibit anxiolytic or antidepressant-like effects through modulation of neurotransmitter systems .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of related pyridine derivatives, compounds were tested against multiple bacterial strains. The results indicated that derivatives with halogen substitutions exhibited enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 4 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 2: Antitumor Activity

Another study focused on the antitumor properties of piperidine derivatives, revealing that certain modifications led to increased cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The presence of a bromine atom was noted to significantly improve the inhibitory effect on cell proliferation, suggesting a structure–activity relationship that could be exploited in drug design .

Data Summary Table

Biological Activity Mechanism Target Organisms/Cells MIC (µg/mL) Reference
AntimicrobialReceptor bindingStaphylococcus aureus4
Enzyme inhibitionEscherichia coli8
AntitumorCell cycle arrestMCF710
Apoptosis inductionHeLa12

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